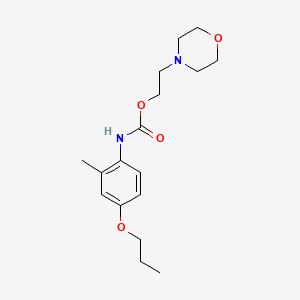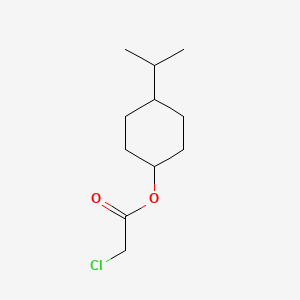
Acetic acid, chloro-, 4-isopropylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 4-isopropylcyclohexyl ester typically involves the esterification of chloroacetic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chloro-, 4-isopropylcyclohexyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chloro group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-isopropylcyclohexylamine or 4-isopropylcyclohexylthiol can be formed.
Hydrolysis: The major products are chloroacetic acid and 4-isopropylcyclohexanol.
Applications De Recherche Scientifique
Acetic acid, chloro-, 4-isopropylcyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of acetic acid, chloro-, 4-isopropylcyclohexyl ester involves its reactivity due to the presence of the chloro group and the ester linkage. The chloro group can participate in nucleophilic substitution reactions, while the ester linkage can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: Similar in structure but lacks the ester linkage and the isopropylcyclohexyl group.
4-Isopropylcyclohexanol: Similar in structure but lacks the chloroacetic acid moiety.
Acetic Acid, Chloro-, Hexadecyl Ester: Similar ester but with a longer alkyl chain.
Uniqueness
Acetic acid, chloro-, 4-isopropylcyclohexyl ester is unique due to the combination of the chloro group and the ester linkage to a 4-isopropylcyclohexyl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
64046-45-3 |
|---|---|
Formule moléculaire |
C11H19ClO2 |
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C11H19ClO2/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12/h8-10H,3-7H2,1-2H3 |
Clé InChI |
DJFWFDVJXJZDST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


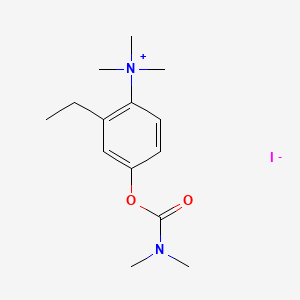
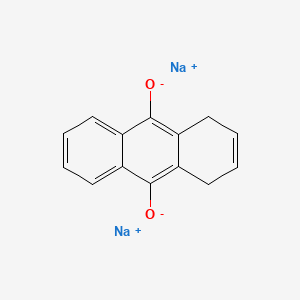
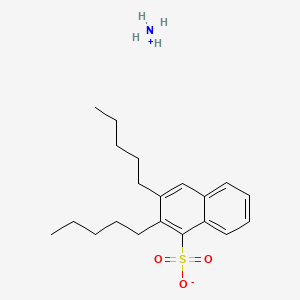
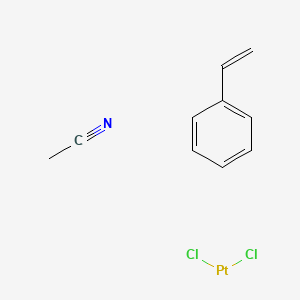
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
